![molecular formula C14H20ClNO2 B2634834 Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride CAS No. 2244064-25-1](/img/structure/B2634834.png)
Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride
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Description
Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 . Its molecular weight is 269.77 .
Molecular Structure Analysis
The molecular structure of Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride consists of 14 carbon atoms, 20 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Scientific Research Applications
Heterocycles in Asymmetric Synthesis
Y. Hirai et al. (1992) explored the asymmetric intramolecular Michael reaction to construct chiral building blocks for enantioselective alkaloid synthesis. They obtained piperidine ethyl (3-acetyl-1-benzylpiperidin-4-yl)acetate, showcasing its application in creating versatile chiral compounds for further synthetic use (Hirai et al., 1992).
Anti-acetylcholinesterase Activity
H. Sugimoto et al. (1990) synthesized a series of piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine hydrochloride, and evaluated them for anti-acetylcholinesterase activity. One compound showed significant potential as an antidementia agent (Sugimoto et al., 1990).
Antimicrobial Activities
O. B. Ovonramwen et al. (2019) synthesized and characterized a piperidin-1-yl derivative for its antimicrobial properties. The compound exhibited moderate activities against various bacteria and Candida albicans, highlighting its potential for further development as an antimicrobial agent (Ovonramwen et al., 2019).
Allosteric Modulation of the Cannabinoid CB1 Receptor
Martin R. Price et al. (2005) investigated the pharmacology of novel compounds at the cannabinoid CB1 receptor, demonstrating their potential as synthetic small molecule ligands that bind allosterically to the receptor. This research provides insights into the development of new therapeutic agents targeting the cannabinoid system (Price et al., 2005).
properties
IUPAC Name |
ethyl 3-[(2S)-piperidin-2-yl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-7-5-6-11(10-12)13-8-3-4-9-15-13;/h5-7,10,13,15H,2-4,8-9H2,1H3;1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNULXJOMKDLPQ-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC(=C1)[C@@H]2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride |
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